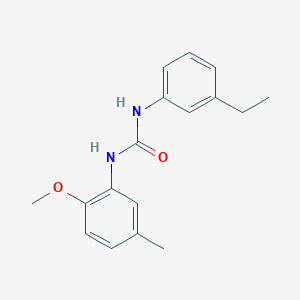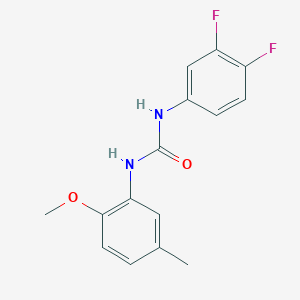![molecular formula C14H13N5 B4281849 N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine](/img/structure/B4281849.png)
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine
Overview
Description
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine, also known as PZA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PZA is a pyrazinamide derivative that has been found to exhibit a wide range of biological activities, including anti-tuberculosis, anti-inflammatory, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of tuberculosis is not fully understood. However, it is believed to involve the conversion of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase. POA then disrupts the synthesis of mycolic acid, leading to the death of the bacteria. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of mycolic acid synthesis, inhibition of NF-κB signaling, and induction of apoptosis in cancer cells. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine is its potent anti-tuberculosis activity, which has been demonstrated in both in vitro and in vivo studies. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine is its relatively poor solubility, which can make it difficult to formulate for oral administration.
Future Directions
There are several future directions for research on N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine and its derivatives. Another area of interest is the elucidation of the mechanism of action of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of tuberculosis and other diseases. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine in the treatment of other inflammatory and neoplastic diseases.
Scientific Research Applications
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of tuberculosis. It has been found to exhibit potent anti-tuberculosis activity, both in vitro and in vivo, by inhibiting the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and neoplastic diseases.
properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-4-13(5-3-1)19-11-12(9-18-19)8-17-14-10-15-6-7-16-14/h1-7,9-11H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPSHJXPPCGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,6-dichlorobenzyl)thio]-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4281794.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4281801.png)
![N-(4-methylphenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4281802.png)
![ethyl 5-ethyl-2-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4281807.png)
![N-cyclopentyl-4-[4-(3-methylphenoxy)piperidin-1-yl]-4-oxobutanamide](/img/structure/B4281813.png)

![N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281826.png)
![N-(2-ethylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281830.png)
![N-(2-methoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4281831.png)

![2-(4-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4281838.png)
![4-fluoro-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281840.png)
![4-fluoro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281845.png)